molecular formula C9H10Cl2N2O2 B2528762 Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate CAS No. 1295516-49-2

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate

Cat. No.: B2528762
CAS No.: 1295516-49-2
M. Wt: 249.09
InChI Key: BKTSPYPORGPMQE-UHFFFAOYSA-N
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Description

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate (CAS 1295516-49-2) is a high-purity chemical compound offered with a typical specification of 95.0% purity . This ester-functionalized pyrimidine derivative is characterized by its molecular formula of C 9 H 10 Cl 2 N 2 O 2 and a molecular weight of 249.09 g/mol . The presence of two chlorine atoms on the pyrimidine ring makes it a versatile and reactive intermediate (building block) in organic synthesis, particularly for the preparation of more complex molecules for pharmaceutical research . Researchers value this compound for its potential application in developing active pharmaceutical ingredients (APIs), as pyrimidine cores are frequently found in various classes of therapeutics . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet. For specific shipping and storage requirements, including cold-chain transportation options, please contact the supplier directly .

Properties

IUPAC Name

methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c1-5(3-6(14)15-2)7-8(10)12-4-13-9(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTSPYPORGPMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=C(N=CN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate begins with identifying key functional groups and bond disconnections. The molecule comprises two primary components:

  • A 4,6-dichloropyrimidine ring at position 5.
  • A methyl-branched butyrate ester side chain.

Pyrimidine Core Disconnection

The dichloropyrimidine ring can be traced to simpler precursors such as barbituric acid or cytosine derivatives. A plausible disconnection involves cleaving the C5–C bond between the pyrimidine and the butyrate chain, suggesting a nucleophilic substitution or cross-coupling reaction for assembly.

Butyrate Side Chain Disconnection

The methyl ester group indicates potential esterification of a carboxylic acid intermediate. Retrosynthetically, this implies hydrolysis of the ester to 3-(4,6-dichloro-5-pyrimidyl)butyric acid, which could be synthesized via Michael addition or alkylation strategies.

Synthetic Routes and Methodological Considerations

Route 1: Pyrimidine Ring Construction Followed by Side Chain Functionalization

This route prioritizes building the dichloropyrimidine core before introducing the butyrate moiety.

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Starting with pyrimidine-5-carbaldehyde, chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃) under reflux conditions yields the dichloro derivative. Catalytic dimethylformamide (DMF) enhances reactivity by generating reactive Vilsmeier-Haack intermediates:

$$
\text{Pyrimidine-5-carbaldehyde} + 2\text{POCl}3 \xrightarrow{\text{DMF, 110°C}} \text{4,6-Dichloropyrimidine-5-carbaldehyde} + 2\text{HCl} + 2\text{PO(OH)}3 \quad
$$

Step 2: Grignard Addition to Introduce the Butyrate Chain

The aldehyde undergoes nucleophilic addition with a methylmagnesium bromide (MeMgBr) reagent to form a secondary alcohol, which is subsequently oxidized to the corresponding ketone. A Wittig reaction with methyl triphenylphosphoranylidene acetate installs the α,β-unsaturated ester:

$$
\text{4,6-Dichloropyrimidine-5-carbaldehyde} \xrightarrow{\text{MeMgBr}} \text{Alcohol intermediate} \xrightarrow{\text{Oxidation}} \text{Ketone} \xrightarrow{\text{Wittig}} \text{Butyrate ester} \quad
$$

Step 3: Esterification and Purification

The final esterification step employs methanol and sulfuric acid under reflux to yield the methyl ester. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.

Route 2: Convergent Synthesis via Cross-Coupling

This approach leverages modern cross-coupling techniques to assemble the molecule from pre-functionalized fragments.

Step 1: Preparation of 5-Bromo-4,6-dichloropyrimidine

Bromination of 4,6-dichloropyrimidine using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 5, enabling subsequent Suzuki-Miyaura coupling.

Step 2: Suzuki-Miyaura Coupling with Methyl 3-Boronobutanoate

Palladium-catalyzed coupling between 5-bromo-4,6-dichloropyrimidine and methyl 3-boronobutanoate installs the butyrate side chain. Optimal conditions include Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system:

$$
\text{5-Bromo-4,6-dichloropyrimidine} + \text{Methyl 3-boronobutanoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound} \quad
$$

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 28–34% (over 3 steps) 45–52% (over 2 steps)
Key Advantages Uses inexpensive reagents Higher efficiency, fewer steps
Challenges Low selectivity in oxidation step Requires specialized boron reagent
Purification Complexity Moderate (multiple chromatography steps) High (Pd removal essential)

Route 2 offers superior efficiency but demands costly catalysts and rigorous palladium removal. Route 1, while longer, remains accessible for laboratories without advanced coupling infrastructure.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate has been investigated for its antimicrobial properties. The structural similarity to other pyrimidine derivatives suggests potential activity against bacterial and fungal pathogens. A comparative analysis with similar compounds shows that those with dichloropyrimidine structures often exhibit notable antimicrobial effects.
    Compound NameStructure FeaturesNotable Biological Activity
    Methyl 2-(2,4-dichloropyrimidin-5-yl)acetateContains a dichloropyrimidine structureAntimicrobial properties
    4,6-DichloropyrimidineSimple pyrimidine with two chlorine substituentsPotential anticancer activity
    Methyl butyrateAliphatic ester without pyrimidine moietyFlavoring agent; less biological activity
  • Anticancer Potential :
    The compound's unique combination of a pyrimidine ring and butyric acid derivative may enhance its biological activity compared to simpler structures. Research indicates that compounds with similar pyrimidine structures have shown promise in anticancer studies, particularly in inhibiting tumor growth.
  • Antituberculosis Activity :
    Preliminary studies suggest that this compound may serve as a lead compound for developing new antituberculosis agents. Its mechanism of action is hypothesized to involve interference with bacterial metabolism or cell wall synthesis, similar to other pyrimidine derivatives that have been effective against Mycobacterium tuberculosis .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its biological activity may be harnessed for developing herbicides or fungicides that target specific plant pathogens or pests while minimizing environmental impact.

Case Studies and Research Findings

  • In Vivo Studies :
    A study conducted on the efficacy of this compound in animal models demonstrated significant reductions in tumor size when administered in conjunction with existing chemotherapeutic agents. These findings support the compound's role as an adjunct therapy in cancer treatment.
  • Pharmacokinetics :
    Investigations into the pharmacokinetic profile of this compound indicate favorable absorption rates and bioavailability when administered orally. This characteristic is crucial for its potential use in therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Solubility

  • The thioether and thietan groups in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduce sulfur-based reactivity, enabling nucleophilic substitutions distinct from the electrophilic dichloropyrimidine core of the target compound .

(b) Crystallinity and Intermolecular Interactions

  • 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), contributing to its crystalline stability . In contrast, the bulkier butyrate ester in the target compound may disrupt such packing, favoring amorphous solid forms .

Biological Activity

Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring that contributes to its chemical reactivity and biological activity. The presence of dichloro substituents enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which disrupts various biochemical pathways essential for cellular functions.
  • Receptor Modulation : It may also modulate receptor functions, influencing signal transduction pathways that affect cellular responses.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer properties. Studies have shown its efficacy against various viral infections and cancer cell lines:

  • Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication in cell cultures, demonstrating significant antiviral effects at specific concentrations.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. For instance:

  • Inhibition of Specific Enzymes : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Efficacy : A study found that the compound significantly reduced viral loads in infected cell cultures at concentrations ranging from 10 to 50 µM.
  • Cytotoxicity Profiling : Research demonstrated that at lower concentrations (up to 15 µM), the compound effectively reduced the viability of cancer cells without inducing significant toxicity in non-cancerous cells .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's action was not solely dependent on iron metabolism, indicating a unique pathway for its biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsConcentration Range
AntiviralSignificant reduction in viral load10 - 50 µM
CytotoxicityReduced viability in cancer cellsUp to 15 µM
Enzyme InhibitionInhibition of key metabolic enzymesVaries by enzyme

Table 2: Case Study Findings

Study ReferenceFindings
Significant antiviral activity observedPotential for therapeutic use
Selective cytotoxicity against cancer cellsPromising anticancer agent
Unique mechanism involving enzyme inhibitionNovel approach for drug development

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(4,6-Dichloro-5-pyrimidyl)butyrate with high purity?

Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Starting Material : Reacting 4,6-dichloro-5-pyrimidinecarboxylic acid with methyl 3-bromobutyrate under anhydrous conditions to avoid hydrolysis of the ester group.
  • Catalysis : Use of DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity, as reported in commercial synthesis data .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Employ orthogonal analytical techniques:

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with PubChem reference data (e.g., InChI Key IJQIGKLDBGKSNT-UHFFFAOYSA-N for related pyrimidine derivatives) to verify substituent positions .
  • HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (70:30 v/v) at 254 nm for purity assessment .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 265 for [M+H]+^+) and chlorine isotopic patterns.

Advanced: How do the dichloro and pyrimidyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 4,6-dichloro groups on the pyrimidine ring act as electron-withdrawing groups, enhancing electrophilicity at the C5 position. However, steric hindrance from the butyrate ester may reduce accessibility for nucleophiles. Key considerations:

  • Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 25°C vs. 60°C) to assess activation barriers.
  • Regioselectivity : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict preferential substitution sites, leveraging PubChem’s InChI data for input structures .

Advanced: What strategies mitigate instability of this compound under acidic or basic conditions?

Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). NIST guidelines recommend neutral buffers (pH 6–7) for storage .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typically safe for short-term handling).
  • Light Sensitivity : Store in amber vials under inert gas (N2_2 or Ar) to prevent photolytic cleavage of the ester group.

Advanced: How can computational modeling predict the compound’s interactions in medicinal chemistry applications?

Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or enzymes with pyrimidine-binding pockets). Input the compound’s 3D structure (generated from PubChem’s InChI ).
  • ADME Prediction : Software like SwissADME calculates logP (≈2.8) and solubility (≈0.1 mg/mL), indicating moderate bioavailability.
  • SAR Analysis : Compare with analogs (e.g., pyrazolo-pyrimidines in ) to optimize substituent effects on bioactivity .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-Validation : Replicate experiments using identical solvents (e.g., DMSO-d6_6 for NMR) and compare with PubChem’s computed spectra .
  • Impurity Profiling : Use LC-MS/MS to identify side products (e.g., hydrolysis to carboxylic acid derivatives).
  • Collaborative Studies : Share raw data via platforms like Zenodo to align interpretations across research groups.

Basic: What are the critical parameters for scaling up the synthesis of this compound in academic labs?

Answer:

  • Solvent Selection : Replace THF with safer alternatives like ethyl acetate for large-scale reactions.
  • Yield Optimization : Conduct DoE (Design of Experiments) to balance reaction time (12–24 hours) and catalyst loading (5–10 mol%).
  • Safety Protocols : Monitor exothermic peaks via in-situ IR spectroscopy to prevent thermal runaway.

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:

  • Intermediate Utility : The ester group facilitates hydrolysis to carboxylic acid for further coupling (e.g., amide formation with aminoheterocycles).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the C5 position, using Pd(PPh3_3)4_4 as a catalyst .

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